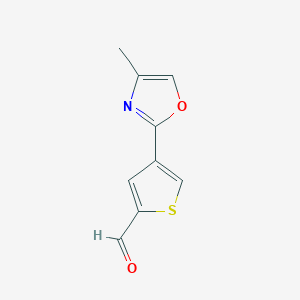
3-(Bromomethyl)-1-ethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-ethoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the third position and an ethoxy group at the first position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxynaphthalene typically involves the bromination of 1-ethoxynaphthalene. One common method is to react 1-ethoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the benzylic position to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-ethoxynaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst under mild pressure.
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups such as azides, thiols, or ethers.
Oxidation: Naphthaldehyde or naphthoic acid derivatives.
Reduction: 3-Methyl-1-ethoxynaphthalene.
科学的研究の応用
3-(Bromomethyl)-1-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drug candidates by modifying its structure to enhance biological activity or reduce toxicity.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes or as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-ethoxynaphthalene depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less soluble in organic solvents.
1-Bromo-3-methylnaphthalene: Has a bromine atom directly attached to the naphthalene ring instead of a bromomethyl group.
3-(Chloromethyl)-1-ethoxynaphthalene: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
Uniqueness
3-(Bromomethyl)-1-ethoxynaphthalene is unique due to the presence of both the bromomethyl and ethoxy groups, which confer specific reactivity and solubility properties. The combination of these functional groups makes it a valuable intermediate for various synthetic applications and allows for the exploration of diverse chemical transformations.
特性
分子式 |
C13H13BrO |
|---|---|
分子量 |
265.14 g/mol |
IUPAC名 |
3-(bromomethyl)-1-ethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO/c1-2-15-13-8-10(9-14)7-11-5-3-4-6-12(11)13/h3-8H,2,9H2,1H3 |
InChIキー |
YQAGKNFPWGLICI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC2=CC=CC=C21)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)


![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)

![5-methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B13161797.png)


![1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13161807.png)

![2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13161809.png)

